Dimethylamine Lenvatinib
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Overview
Description
Dimethylamine Lenvatinib is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxy group, a carboxamide group, and a phenoxy group bearing a chloro and dimethylureido substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylamine Lenvatinib typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the quinoline core, followed by the introduction of the methoxy group at the 7-position. The phenoxy group is then attached to the quinoline ring through a nucleophilic aromatic substitution reaction. The chloro and dimethylureido substituents are introduced in subsequent steps, often involving chlorination and urea derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimize by-products. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethylamine Lenvatinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Dimethylamine Lenvatinib has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethylamine Lenvatinib involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-4-(3,3-dimethylureido)phenoxy)quinoline-6-carboxamide: Lacks the methoxy group at the 7-position.
4-(3-Chloro-4-(3,3-dimethylureido)phenoxy)-7-methoxyquinoline: Lacks the carboxamide group.
4-(3-Chloro-4-(3,3-dimethylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
The presence of the methoxy group at the 7-position and the carboxamide group at the 6-position in Dimethylamine Lenvatinib imparts unique chemical and biological properties
Properties
CAS No. |
2143930-76-9 |
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Molecular Formula |
C20H19ClN4O4 |
Molecular Weight |
414.8 g/mol |
IUPAC Name |
4-[3-chloro-4-(dimethylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C20H19ClN4O4/c1-25(2)20(27)24-15-5-4-11(8-14(15)21)29-17-6-7-23-16-10-18(28-3)13(19(22)26)9-12(16)17/h4-10H,1-3H3,(H2,22,26)(H,24,27) |
InChI Key |
WEXATQSILUOWFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=C(C=C(C=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)C(=O)N)Cl |
Origin of Product |
United States |
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